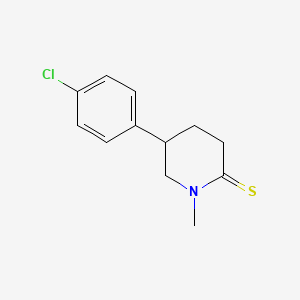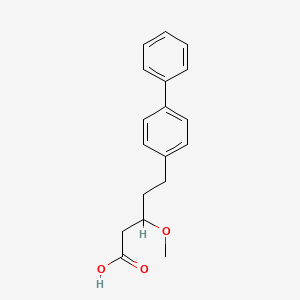
5-(Biphenyl-4-yl)-3-methoxypentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(联苯-4-基)-3-甲氧基戊酸是一种有机化合物,其结构特征是联苯基团连接到甲氧基戊酸链上。
准备方法
合成路线和反应条件
5-(联苯-4-基)-3-甲氧基戊酸的合成通常涉及联苯衍生物与甲氧基戊酸前体的偶联。 一种常见的方法是使用钯催化的交叉偶联反应,例如铃木-宫浦偶联反应,其中联苯硼酸在碱性条件下与卤代甲氧基戊酸反应 。反应条件通常包括使用钯催化剂、碳酸钾等碱和四氢呋喃 (THF) 等溶剂。
工业生产方法
5-(联苯-4-基)-3-甲氧基戊酸的工业生产可能涉及可扩展的合成路线,以确保高产率和纯度。这些方法通常利用连续流反应器和优化的反应条件来实现高效生产。自动化系统和先进的纯化技术(如色谱法)的使用可以进一步提高生产过程。
化学反应分析
反应类型
5-(联苯-4-基)-3-甲氧基戊酸可以进行多种化学反应,包括:
氧化: 甲氧基可以被氧化成羧酸。
还原: 联苯基团可以被还原成环己基衍生物。
取代: 联苯环上可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 在氢气条件下使用钯碳 (Pd/C) 等催化剂。
取代: 使用溴 (Br2) 等卤化剂或硝酸 (HNO3) 等硝化剂。
主要生成产物
氧化: 生成 5-(联苯-4-基)-3-羧基戊酸。
还原: 生成 5-(环己基-4-基)-3-甲氧基戊酸。
取代: 生成卤代或硝化的联苯衍生物。
科学研究应用
5-(联苯-4-基)-3-甲氧基戊酸在科学研究中有以下应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其作为生物化学分析中配体的潜力。
医学: 探索其抗炎和镇痛特性。
作用机制
5-(联苯-4-基)-3-甲氧基戊酸的作用机制涉及其与特定分子靶标的相互作用。在生物系统中,它可以通过与受体或酶结合来调节其活性。联苯基团可以促进与蛋白质疏水口袋的相互作用,而甲氧基戊酸链可以参与氢键和静电相互作用。
相似化合物的比较
类似化合物
2-(4-联苯)丙酸: 以其抗炎特性而闻名。
4-溴苯乙酸: 用于合成各种药物。
6-(3-(金刚烷-1-基)-4-甲氧基苯基)-2-萘甲酸: 第三代局部维甲酸类药物,用于治疗痤疮.
独特性
5-(联苯-4-基)-3-甲氧基戊酸的独特性在于其特定的结构特征,它将联苯部分与甲氧基戊酸链结合在一起。这种组合赋予了它独特的化学和生物学特性,使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C18H20O3 |
|---|---|
分子量 |
284.3 g/mol |
IUPAC 名称 |
3-methoxy-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C18H20O3/c1-21-17(13-18(19)20)12-9-14-7-10-16(11-8-14)15-5-3-2-4-6-15/h2-8,10-11,17H,9,12-13H2,1H3,(H,19,20) |
InChI 键 |
KYPWLTXIHUQMGA-UHFFFAOYSA-N |
规范 SMILES |
COC(CCC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


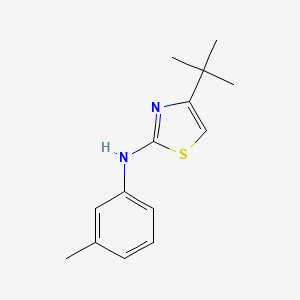
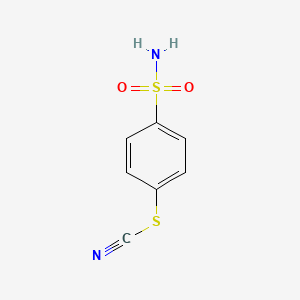

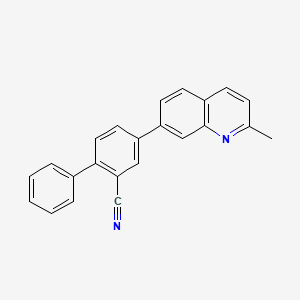
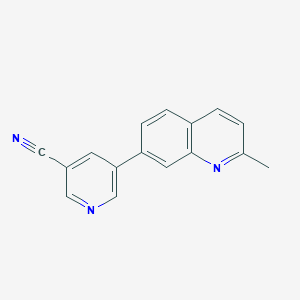
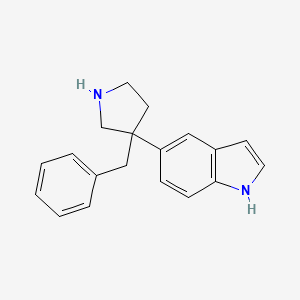

![1,2,4-Triazine, 3-[2-(3-chlorophenyl)ethynyl]-5-methyl-](/img/structure/B10844517.png)

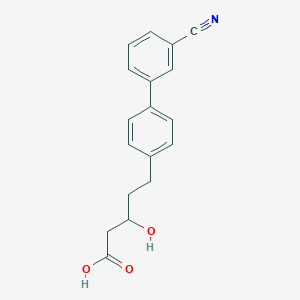
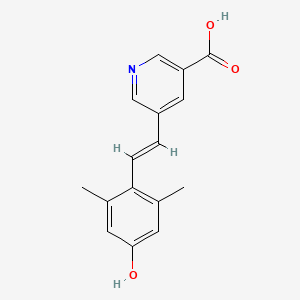
![1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-](/img/structure/B10844532.png)
